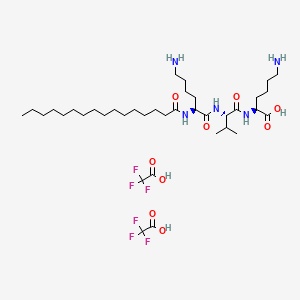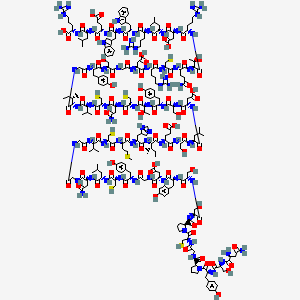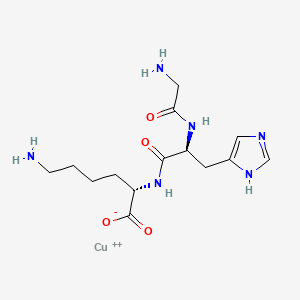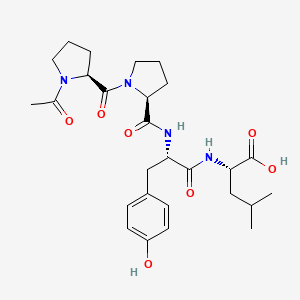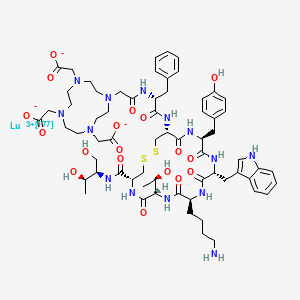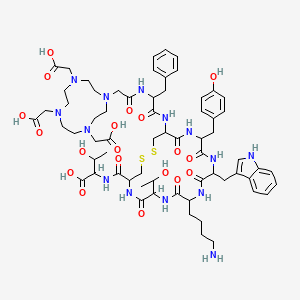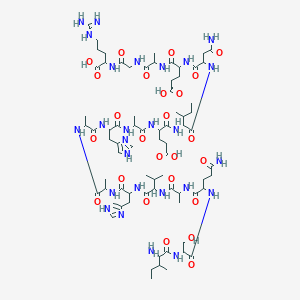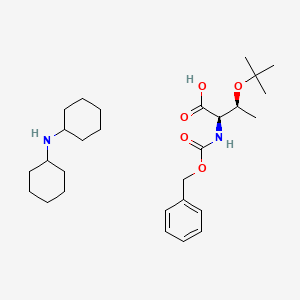
Z-D-Thr(tbu)-OH dcha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Thr(tbu)-OH dcha (also known as 2,4-dihydroxy-3-thiobutanoic acid) is a thiol-containing organic compound that is widely used in scientific research. It has a diverse range of applications, from the synthesis of polymers to the study of biological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Z-D-Thr(tbu)-OH dcha.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Z-D-Thr(tbu)-OH dcha involves the protection of the carboxylic acid group of D-threonine, followed by the coupling of the protected amino acid with Z-D-Asp(OtBu)-OH. The resulting dipeptide is then deprotected to yield the target compound.
Starting Materials
D-threonine, Z-D-Asp(OtBu)-OH, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), trifluoroacetic acid (TFA), dichloromethane (DCM), diethyl ether, triisopropylsilane (TIPS)
Reaction
Protection of D-threonine carboxylic acid group with tert-butyl group using TIPS and TFA in DCM, Coupling of protected D-threonine with Z-D-Asp(OtBu)-OH using DCC and NHS in DCM, Deprotection of tert-butyl group using TFA in DCM, Purification of the crude product using column chromatography with a suitable solvent system
Aplicaciones Científicas De Investigación
Z-D-Thr(tbu)-OH dcha has a wide range of scientific research applications. It is used in the synthesis of polymers, such as polyurethanes and polyesters, which are used in a variety of industries. It is also used in the study of biological systems, such as the regulation of gene expression and the metabolism of lipids. Additionally, it is used in the study of drug delivery systems and the development of new drugs.
Mecanismo De Acción
The mechanism of action of Z-D-Thr(tbu)-OH dcha is not fully understood. However, it is believed to act as a catalyst in the synthesis of polymers, by stimulating the reaction between the thiol compound and the alcohol. It is also believed to act as an inhibitor of certain metabolic pathways, by blocking the activity of certain enzymes.
Efectos Bioquímicos Y Fisiológicos
Z-D-Thr(tbu)-OH dcha has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which is involved in the regulation of gene expression. It has also been shown to inhibit the metabolism of lipids, which can lead to the accumulation of fatty acids in cells. Additionally, it has been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Z-D-Thr(tbu)-OH dcha in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a wide range of applications, from the synthesis of polymers to the study of biological systems. A limitation is that the mechanism of action of Z-D-Thr(tbu)-OH dcha is not fully understood, which can make it difficult to predict the outcome of certain experiments.
Direcciones Futuras
The use of Z-D-Thr(tbu)-OH dcha in scientific research is still in its infancy. There are a number of potential future directions for research. These include studying the effects of Z-D-Thr(tbu)-OH dcha on gene expression and metabolism, as well as its role in drug delivery systems and the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of Z-D-Thr(tbu)-OH dcha, in order to optimize its use in laboratory experiments.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-STEACBGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Thr(tbu)-OH dcha | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

